molecular formula C15H13NO5 B4985646 5-nitro-2-(2-phenoxyethoxy)benzaldehyde

5-nitro-2-(2-phenoxyethoxy)benzaldehyde

Cat. No. B4985646
M. Wt: 287.27 g/mol
InChI Key: MIWFRGQYYAFXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(2-phenoxyethoxy)benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEB is a nitrobenzaldehyde derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.

Mechanism of Action

The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant effects. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may be beneficial in the treatment of cancer. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, one of the limitations of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the study of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. One potential direction is the investigation of the structure-activity relationship of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde, which may provide insights into the mechanism of action of the compound. Furthermore, the potential therapeutic applications of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in the treatment of other diseases, such as neurodegenerative diseases, should be investigated. Additionally, the development of novel derivatives of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde may lead to the discovery of more potent compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde involves the reaction of 2-phenoxyethanol with 5-nitro-2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the aldehyde group, resulting in the formation of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is relatively simple and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

5-nitro-2-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWFRGQYYAFXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(2-phenoxyethoxy)benzaldehyde

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